

Application Notes and Protocols for HYNICiPSMA SPECT Imaging

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Compound of Interest		
Compound Name:	HYNIC-iPSMA	
Cat. No.:	B12390982	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and imaging parameters for the use of Technetium-99m labeled **HYNIC-iPSMA** (99mTc-**HYNIC-iPSMA**) in Single Photon Emission Computed Tomography (SPECT) for preclinical and clinical research.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker overexpressed in prostate cancer cells.[1] ^{99m}Tc-**HYNIC-iPSMA** is a radiopharmaceutical that specifically targets PSMA, enabling sensitive detection of primary and metastatic prostate cancer lesions using SPECT imaging.[2][3] Its use has been shown to be a cost-effective alternative to PET/CT imaging, particularly in settings where PET is not readily available.[2][4] This document outlines the necessary parameters and protocols for successful image acquisition and analysis.

Radiopharmaceutical Preparation and Quality Control

A sterile and lyophilized kit containing **HYNIC-iPSMA** is typically used for radiolabeling.

Radiosynthesis Protocol

The preparation of ^{99m}Tc-**HYNIC-iPSMA** generally follows these steps:



- To a vial containing HYNIC-PSMA, add a solution of a coligand, such as EDDA (ethylenediamine-N,N'-diacetic acid) and Tricine.
- Add a reducing agent, typically a stannous chloride (SnCl2) solution.
- Introduce the required activity of Sodium Pertechnetate (Na^{99m}TcO₄).
- The mixture is then heated, typically at 95-100°C for 10-20 minutes, to facilitate the labeling reaction.
- After heating, the vial is allowed to cool to room temperature.
- The final product is a clear, aqueous solution ready for intravenous administration.

Quality Control

The radiochemical purity of the prepared ^{99m}Tc-**HYNIC-iPSMA** should be assessed prior to administration. This is crucial to ensure that the majority of the radioactivity is bound to the PSMA-targeting molecule.

- Method: Instant Thin-Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC) are standard methods.
- Acceptance Criteria: The radiochemical purity should typically be greater than 95%.

Image Acquisition Protocols Patient/Subject Preparation

Proper preparation is essential for optimal image quality and to minimize artifacts.

- Hydration: Subjects should be well-hydrated before the scan.
- Voiding: Encourage the subject to void immediately before image acquisition to reduce bladder activity, which can obscure pelvic lesions.

Recommended Imaging Parameters



The following tables summarize typical acquisition parameters for ^{99m}Tc-**HYNIC-iPSMA** SPECT/CT imaging, compiled from various studies.

Table 1: Radiotracer Administration

Parameter	Value	References
Injected Activity	10 MBq/kg or ~740 MBq (20 mCi)	
Administration Route	Intravenous	_
Uptake Time	3-4 hours post-injection	_

Table 2: SPECT Acquisition Parameters

Parameter	Value	References
Collimator	Low-Energy All-Purpose (LEAP) or Low-Energy High- Resolution (LEHR)	
Energy Window	140 keV with a 20% window	_
Matrix Size	128 x 128 or 256 x 256	_
Rotation	360°	_
Angular Step	6°	
Time per Frame/Projection	30 seconds	_
Zoom	1.0	

Table 3: CT Acquisition Parameters



Parameter	Value	References
Tube Voltage	120-130 kV	
Tube Current	25-90 mAs (may use modulation)	
Slice Thickness	5 mm	_

Table 4: Image Reconstruction

Parameter	Value	References
Algorithm	Iterative Reconstruction (e.g., OSEM)	
Iterations	4	
Subsets	8	

Experimental Protocols Biodistribution Studies Protocol

This protocol outlines the steps for assessing the distribution of ^{99m}Tc-**HYNIC-iPSMA** in different organs and tissues.

- Animal Model/Patient Recruitment: Select appropriate animal models (e.g., tumor-bearing mice) or recruit patients according to the study protocol.
- Radiotracer Administration: Administer a known activity of ^{99m}Tc-HYNIC-iPSMA intravenously.
- Time-point Selection: Define specific time points for imaging or tissue collection post-injection (e.g., 1, 2, 4, and 24 hours).
- Image Acquisition: For imaging-based biodistribution, acquire whole-body planar or SPECT/CT images at the selected time points.



- Region of Interest (ROI) Analysis: Draw ROIs around source organs (e.g., kidneys, liver, spleen, salivary glands) and tumors on the acquired images.
- Quantification: Calculate the percentage of injected dose per gram (%ID/g) for each organ or the Standardized Uptake Value (SUV). The SUVmax and SUVmean are commonly reported metrics.
- Ex Vivo Biodistribution (for animal studies):
 - At each time point, euthanize a cohort of animals.
 - Dissect and collect organs and tissues of interest.
 - Weigh each tissue sample.
 - Measure the radioactivity in each sample using a gamma counter.
 - Calculate the %ID/g for each tissue.

Dosimetry Studies Protocol

This protocol is for estimating the radiation absorbed dose in various organs.

- Subject Group: Typically performed in a small cohort of healthy volunteers or patients.
- Radiotracer Administration: Administer a known activity of ^{99m}Tc-HYNIC-iPSMA.
- Serial Imaging: Acquire a series of whole-body planar images at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-injection.
- Source Organ Delineation: Manually or semi-automatically draw ROIs around source organs on the planar images for each time point.
- Time-Activity Curve Generation: For each source organ, plot the measured activity versus time to generate a time-activity curve.
- Residence Time Calculation: Calculate the integral of the time-activity curve to determine the total number of disintegrations in each source organ (residence time).



Absorbed Dose Calculation: Use a dosimetry software package (e.g., OLINDA/EXM) to input
the residence times and calculate the absorbed dose for each organ and the total body
effective dose.

Quantitative Data Summary

The following tables provide a summary of quantitative data reported in the literature for ^{99m}Tc-**HYNIC-iPSMA**.

Table 5: Biodistribution in Key Organs (SUVmax)

Organ	SUVmax (Mean ± SD)
Kidneys	28.80 - 54.24
Salivary Glands	9.69 - 16.35
Liver	9.10 - 10.73
Spleen	7.06 - 8.83
Small Intestine	2.42 - 8.83
Note: Values are compiled from different studies and may vary based on methodology.	

Table 6: Radiation Dosimetry

Organ	Absorbed Dose (mGy/MBq)
Kidneys	2.87E-02 ± 1.53E-03
Total Body	1.54E-03 ± 2.43E-04
Effective Dose (mSv/MBq)	3.72E-03 ± 4.50E-04
Data from a study by Zhang et al. (2020)	

Visualizations Experimental Workflow



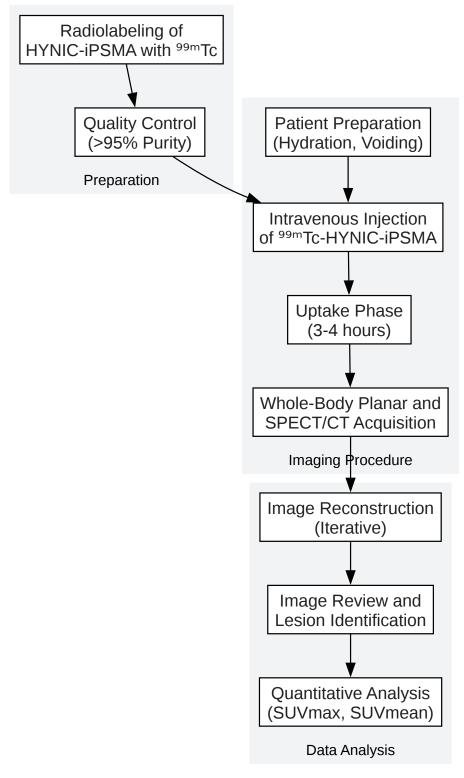


Figure 1: General Workflow for HYNIC-iPSMA SPECT Imaging

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Caption: General Workflow for HYNIC-iPSMA SPECT Imaging



PSMA Signaling (Simplified)

While ^{99m}Tc-**HYNIC-iPSMA** is primarily an imaging agent and does not directly modulate PSMA's enzymatic activity, understanding the context of PSMA is important. PSMA (also known as glutamate carboxypeptidase II) is a transmembrane protein with enzymatic functions that are thought to play a role in prostate cancer progression.

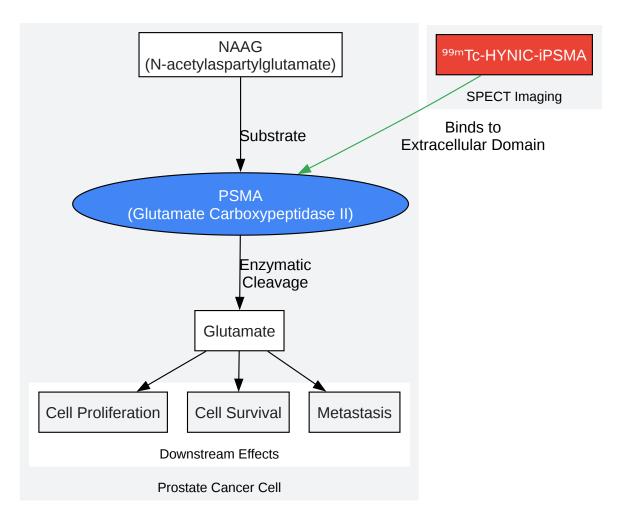


Figure 2: Simplified Overview of PSMA Function

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Caption: Simplified Overview of PSMA Function and Imaging Agent Binding



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